CL4H6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C59H113NO5 |

|---|---|

分子量 |

916.5 g/mol |

IUPAC 名称 |

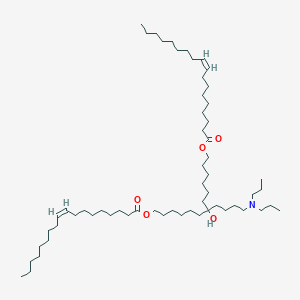

[7-[4-(dipropylamino)butyl]-7-hydroxy-13-[(Z)-octadec-9-enoyl]oxytridecyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C59H113NO5/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-57(61)64-55-45-37-35-41-49-59(63,51-43-44-54-60(52-7-3)53-8-4)50-42-36-38-46-56-65-58(62)48-40-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h21-24,63H,5-20,25-56H2,1-4H3/b23-21-,24-22- |

InChI 键 |

ZFFZMGJMZGAGMF-SXAUZNKPSA-N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCC(O)(CCCCN(CCC)CCC)CCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCC(CCCCCCOC(=O)CCCCCCCC=CCCCCCCCC)(CCCCN(CCC)CCC)O |

产品来源 |

United States |

Foundational & Exploratory

The CL4H6 Lipid: A Deep Dive into its Mechanism of Action for siRNA Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of RNA interference (RNAi) has opened up new frontiers in therapeutic development, offering a highly specific mechanism to silence disease-causing genes. However, the effective delivery of small interfering RNA (siRNA) to its target cells remains a significant hurdle. Among the most promising delivery vectors are lipid nanoparticles (LNPs), and within this class, the ionizable cationic lipid CL4H6 has emerged as a particularly potent component. This technical guide provides a comprehensive overview of the mechanism of action of this compound in siRNA delivery, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: A Step-by-Step Breakdown

The efficacy of this compound in mediating siRNA delivery hinges on its unique pH-sensitive nature. This compound is an ionizable cationic lipid with an apparent pKa of approximately 6.35.[1][2] This property allows it to remain largely neutral at physiological pH (around 7.4) in the bloodstream, minimizing non-specific interactions with serum proteins and enhancing circulation time. Upon endocytosis into the target cell, the LNP is trafficked into the endosome, where the internal environment becomes progressively more acidic.

The mechanism can be broken down into the following key stages:

-

Lipid Nanoparticle (LNP) Formulation and Systemic Circulation: this compound is formulated with other lipid components, typically a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and a PEGylated lipid, to form LNPs encapsulating the siRNA cargo. In the neutral pH of the bloodstream, the this compound lipid is predominantly in its neutral state, contributing to the stability and biocompatibility of the LNP.

-

Cellular Uptake: LNPs are taken up by target cells, often hepatocytes, through endocytosis.

-

Endosomal Acidification and this compound Protonation: As the endosome matures, its internal pH drops. When the pH approaches the pKa of this compound, the tertiary amine group of the lipid becomes protonated, acquiring a positive charge.

-

Endosomal Escape: The protonated, positively charged this compound interacts with the negatively charged lipids of the endosomal membrane. This interaction is believed to disrupt the endosomal membrane, potentially through the formation of non-bilayer lipid structures, leading to the release of the siRNA cargo from the endosome into the cytoplasm.[3] This "endosomal escape" is a critical and often rate-limiting step in siRNA delivery. In vivo experiments have shown that this compound-LNPs exhibit superior efficiency in endosomal escape and cytosolic release of siRNA compared to previously developed LNPs.[3][4]

-

siRNA Release and RISC Loading: Once in the cytoplasm, the siRNA is released from the LNP and can be loaded into the RNA-induced silencing complex (RISC).

-

Target mRNA Cleavage: The RISC, guided by the siRNA, binds to the complementary messenger RNA (mRNA) sequence, leading to its cleavage and subsequent degradation. This prevents the translation of the target protein, resulting in gene silencing.

The following diagram illustrates the proposed signaling pathway for this compound-mediated siRNA delivery.

Quantitative Data Summary

The performance of this compound-based LNPs has been quantified in several studies. The following tables summarize key data points for easy comparison.

Table 1: In Vivo Gene Silencing Efficiency of this compound-LNPs

| Target Gene | Animal Model | ED50 (mg/kg) | Reference |

| Factor VII | Mice | 0.0025 | [1][3][4] |

Table 2: Physicochemical Properties of this compound-LNPs

| Parameter | Value | Method | Reference |

| Apparent pKa | 6.35 | TNS Assay | [1][2] |

| Size (Diameter) | ~80-100 nm | Dynamic Light Scattering | [5] |

| Zeta Potential | Near-neutral at pH 7.4 | Laser Doppler Anemometry | |

| siRNA Encapsulation Efficiency | >90% | RiboGreen Assay | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of this compound-based siRNA delivery systems.

Protocol 1: Preparation of this compound-LNPs using Microfluidics

This protocol describes the formulation of this compound-LNPs encapsulating siRNA using a microfluidic mixing device.

Materials:

-

This compound lipid in ethanol (B145695)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

-

Cholesterol in ethanol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol

-

siRNA in citrate (B86180) buffer (pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

-

Dialysis cassettes (MWCO 10 kDa)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol at appropriate concentrations.

-

Prepare Lipid Mixture: Mix the lipid stock solutions in an ethanol solution to achieve the desired molar ratio (e.g., this compound:DOPE:Cholesterol:DMG-PEG 2000 of 50:10:38.5:1.5).

-

Prepare siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration.

-

Microfluidic Mixing:

-

Load the lipid mixture in ethanol into one syringe and the siRNA solution in citrate buffer into another syringe.

-

Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1) and the total flow rate on the microfluidic device software.

-

Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of the LNPs.

-

-

Dialysis:

-

Collect the LNP suspension from the outlet of the microfluidic device.

-

Transfer the LNP suspension to a dialysis cassette.

-

Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated siRNA.

-

-

Sterilization and Storage:

-

Sterilize the final LNP suspension by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C.

-

The following diagram illustrates the experimental workflow for LNP preparation.

Protocol 2: Determination of siRNA Encapsulation Efficiency using RiboGreen Assay

This protocol quantifies the percentage of siRNA successfully encapsulated within the LNPs.

Materials:

-

This compound-LNP suspension

-

Quant-iT RiboGreen RNA reagent

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Triton X-100 (2% v/v in TE buffer)

-

siRNA standards of known concentrations

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare siRNA Standards: Prepare a series of siRNA standards of known concentrations in TE buffer.

-

Prepare LNP Samples:

-

Intact LNPs: Dilute the this compound-LNP suspension in TE buffer. This will be used to measure the fluorescence of unencapsulated siRNA.

-

Lysed LNPs: Dilute the this compound-LNP suspension in TE buffer containing 2% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated siRNA. This will be used to measure the total siRNA concentration.

-

-

RiboGreen Assay:

-

Add the diluted siRNA standards and LNP samples (both intact and lysed) to the wells of a 96-well plate.

-

Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

-

Add the RiboGreen working solution to all wells.

-

Incubate the plate in the dark for 5 minutes at room temperature.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

-

Calculation of Encapsulation Efficiency:

-

Generate a standard curve by plotting the fluorescence intensity of the siRNA standards against their concentrations.

-

Determine the concentration of siRNA in the intact LNP sample (unencapsulated siRNA) and the lysed LNP sample (total siRNA) using the standard curve.

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

-

Protocol 3: In Vivo Gene Silencing Assessment by qPCR

This protocol details the procedure for evaluating the in vivo gene silencing efficacy of this compound-LNPs targeting a specific gene (e.g., Factor VII) in a mouse model.

Materials:

-

This compound-LNP-siRNA formulation

-

Control LNP formulation (e.g., containing a non-targeting siRNA)

-

Mice (e.g., C57BL/6)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers and probe for the target gene (e.g., Factor VII) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Animal Dosing:

-

Administer the this compound-LNP-siRNA and control LNP formulations to mice via intravenous (tail vein) injection at the desired dose.

-

-

Tissue Collection:

-

At a predetermined time point post-injection (e.g., 48 hours), euthanize the mice.

-

Collect the target tissue (e.g., liver) and immediately snap-freeze it in liquid nitrogen or store it in an RNA stabilization solution.

-

-

RNA Extraction:

-

Extract total RNA from the tissue samples using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qPCR):

-

Set up the qPCR reactions using a qPCR master mix, primers and probe for the target gene and the housekeeping gene, and the synthesized cDNA as a template.

-

Perform the qPCR analysis using a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in each sample.

-

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated groups to the control group.

-

The percentage of gene silencing is calculated as: Gene Silencing (%) = [1 - (Relative expression in treated group / Relative expression in control group)] x 100

-

Protocol 4: Calcein (B42510) Assay for Endosomal Escape

This protocol provides a method to assess the ability of this compound-LNPs to facilitate the escape of co-entrapped molecules from the endosome.

Materials:

-

Target cells (e.g., HeLa cells)

-

Calcein (self-quenching concentration)

-

This compound-LNP-siRNA formulation

-

Control LNP formulation

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed the target cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

-

Calcein Loading:

-

Incubate the cells with a high, self-quenching concentration of calcein for a short period (e.g., 30 minutes). This will load the calcein into the endosomes.

-

Wash the cells thoroughly with fresh medium to remove extracellular calcein.

-

-

LNP Treatment:

-

Treat the calcein-loaded cells with the this compound-LNP-siRNA or control LNP formulations.

-

-

Imaging or Flow Cytometry:

-

After a defined incubation period, observe the cells using a fluorescence microscope. Endosomal escape is indicated by a shift from punctate (quenched) fluorescence within endosomes to diffuse, bright green fluorescence throughout the cytoplasm as the calcein is released and de-quenched.

-

Alternatively, quantify the increase in cytoplasmic fluorescence using a flow cytometer.

-

-

Data Analysis: Compare the level of diffuse cytoplasmic fluorescence in cells treated with this compound-LNPs to those treated with control LNPs to assess the extent of endosomal escape.

Conclusion

The this compound lipid represents a significant advancement in the field of siRNA delivery. Its pH-sensitive nature provides a sophisticated mechanism for overcoming the endosomal barrier, a critical step for successful gene silencing. The data and protocols presented in this guide offer a comprehensive resource for researchers and developers working to harness the therapeutic potential of RNAi. Further optimization of LNP formulations based on this compound and a deeper understanding of its interactions with the cellular machinery will undoubtedly pave the way for the next generation of RNA-based medicines.

References

- 1. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Understanding structure-activity relationships of pH-sensitive cationic lipids facilitates the rational identification of promising lipid nanoparticles for delivering siRNAs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]

pH-Sensitive Properties of CL4H6 in Endosomal Escape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pH-sensitive properties of the cationic lipid CL4H6 and its critical role in facilitating the endosomal escape of therapeutic payloads. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details essential experimental protocols, and visualizes complex mechanisms and workflows.

Introduction to this compound

This compound is a state-of-the-art ionizable cationic lipid engineered for the efficient delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and CRISPR-Cas9 ribonucleoproteins.[1] Its structure is optimized to remain relatively neutral at physiological pH (around 7.4), minimizing non-specific interactions with biological membranes and enhancing systemic circulation time. Upon entry into the acidic environment of the endosome (pH 5.0-6.5), the tertiary amine in the headgroup of this compound becomes protonated. This pH-triggered charge reversal is the cornerstone of its mechanism for endosomal escape, a critical bottleneck in intracellular drug delivery.

The protonation of this compound within the endosome leads to a net positive charge, facilitating electrostatic interactions with the anionic lipids of the endosomal membrane. This interaction is believed to induce a phase transition in the lipid bilayer, from a lamellar to a non-bilayer (hexagonal) phase, ultimately destabilizing the endosomal membrane and allowing the encapsulated therapeutic cargo to be released into the cytoplasm.[2] Lipid nanoparticles (LNPs) formulated with this compound have demonstrated superior gene silencing activity, biodegradability, and a favorable safety profile, making this compound a promising component for advanced drug delivery systems.[1][3]

Quantitative Physicochemical Properties of this compound-LNPs

The following table summarizes the key quantitative parameters of Lipid Nanoparticles (LNPs) formulated with this compound. These properties are critical for their function as effective drug delivery vehicles.

| Parameter | Value | Conditions/Notes |

| Apparent pKa | 6.35 | Determined by TNS assay. This value is crucial for the pH-sensitive protonation in the endosomal pH range. |

| Particle Size (Hydrodynamic Diameter) | ~211.2 nm | Measured by Dynamic Light Scattering (DLS) at physiological pH. |

| Polydispersity Index (PDI) | ~0.11 | Indicates a relatively uniform particle size distribution. |

| Zeta Potential | +6.9 mV | Measured at physiological pH. The slightly positive charge can aid in initial cell surface interactions. |

| siRNA Encapsulation Efficiency | 92.5% - 99.3% | Determined by RiboGreen assay. High encapsulation efficiency ensures a significant payload is delivered. |

| Molar Ratio in Formulation | 50:50:1 | Refers to the molar ratio of this compound : DOPE (helper lipid) : DMG-mPEG2k (PEGylated lipid). |

Core Signaling and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Mechanism of this compound-Mediated Endosomal Escape

Caption: Mechanism of this compound-mediated endosomal escape.

Experimental Workflow for Characterization of this compound-LNPs

Caption: Workflow for this compound-LNP formulation and characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of pH-sensitive this compound-LNPs.

Synthesis of this compound Lipid

While the specific, proprietary synthesis protocol for this compound is not publicly available, the general synthesis of similar ionizable cationic lipids involves a multi-step organic synthesis process. This typically includes the creation of a central scaffold, followed by the attachment of hydrophobic tails and a hydrophilic headgroup containing a tertiary amine. The synthesis is generally confirmed by techniques such as 1H NMR and mass spectrometry.

Formulation of this compound-LNPs by Microfluidic Mixing

This protocol describes the formulation of this compound-LNPs encapsulating siRNA using a microfluidic mixing device.

Materials:

-

This compound lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2k)

-

Cholesterol

-

siRNA

-

Ethanol (B145695) (200 proof, RNase-free)

-

Citrate (B86180) buffer (e.g., 25 mM, pH 4.0, RNase-free)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing device and cartridges

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2k in ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10-20 mM.

-

Prepare siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another.

-

Set the flow rate ratio (aqueous:ethanolic) to 3:1 and the total flow rate according to the desired particle size.

-

Initiate the mixing process. The rapid mixing of the two phases causes the self-assembly of the LNPs.

-

-

Purification:

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, to remove ethanol and non-encapsulated siRNA.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C.

-

Characterization of this compound-LNPs

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

-

Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration.

-

For pH-dependent measurements, dilute the LNPs in buffers of varying pH (e.g., pH 7.4, 6.5, 5.5).

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

-

Measure the zeta potential using Laser Doppler Velocimetry.

-

Perform measurements in triplicate for each sample.

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a fluorescence-based method to determine the apparent pKa of ionizable lipids in LNPs. TNS fluoresces in a hydrophobic environment, such as when it binds to the protonated, positively charged surface of the LNPs at acidic pH.

Materials:

-

TNS stock solution (in DMSO)

-

A series of buffers with pH values ranging from 3 to 10

-

LNP suspension

-

Fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of the LNP suspension in the different pH buffers.

-

Add TNS solution to each well to a final concentration of approximately 1-2 µM.

-

Incubate the plate in the dark for 5-10 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal curve. The pH at which the fluorescence is half-maximal is the apparent pKa.[4][5]

The RiboGreen assay is a sensitive method for quantifying RNA. It is used to determine the amount of siRNA encapsulated within the LNPs.

Materials:

-

Quant-iT RiboGreen RNA Assay Kit

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Triton X-100 (2% v/v in TE buffer)

-

LNP suspension

-

Fluorescence plate reader

Procedure:

-

Prepare a standard curve of the free siRNA in TE buffer.

-

Prepare two sets of LNP samples:

-

Set A (Intact LNPs): Dilute the LNP suspension in TE buffer. This measures the fluorescence from unencapsulated siRNA.

-

Set B (Lysed LNPs): Dilute the LNP suspension in TE buffer containing 2% Triton X-100. The detergent disrupts the LNPs, releasing the encapsulated siRNA. This measures the total siRNA.

-

-

Add the RiboGreen reagent to all standards and samples.

-

Incubate in the dark for 5 minutes.

-

Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~520 nm.

-

Calculate the concentration of unencapsulated and total siRNA using the standard curve.

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

In Vitro Functional Assays

This assay assesses the membrane-disruptive activity of the LNPs at different pH values, using red blood cells (RBCs) as a model for the endosomal membrane.

Materials:

-

Freshly isolated red blood cells (RBCs)

-

PBS at various pH values (e.g., 7.4, 6.5, 5.5)

-

LNP suspension

-

Triton X-100 (positive control for 100% hemolysis)

-

PBS (negative control)

-

UV-Vis spectrophotometer or plate reader

Procedure:

-

Wash the RBCs with PBS (pH 7.4) by centrifugation and resuspend to a final concentration of 2% (v/v).

-

Incubate the LNP suspension with the RBC suspension at different pH values for 1-2 hours at 37°C.

-

Centrifuge the samples to pellet the intact RBCs.

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

-

Calculate the percentage of hemolysis relative to the positive control (Triton X-100).

This assay visually confirms the release of the siRNA payload from the endosomes into the cytoplasm.

Materials:

-

Fluorescently labeled siRNA (e.g., Cy5-siRNA)

-

Cell line of interest (e.g., HeLa, Huh-7)

-

Endosomal/lysosomal markers (e.g., LysoTracker Green)

-

Confocal microscope

Procedure:

-

Seed the cells on glass-bottom dishes and allow them to adhere overnight.

-

Treat the cells with LNPs containing fluorescently labeled siRNA.

-

At various time points, stain the cells with endosomal/lysosomal markers.

-

Wash the cells and fix them (or perform live-cell imaging).

-

Image the cells using a confocal microscope.

-

Analyze the images for colocalization of the siRNA signal with the endosomal/lysosomal markers. A diffuse cytoplasmic signal for the siRNA indicates successful endosomal escape.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its well-defined pH-sensitive properties, characterized by an optimal pKa for endosomal protonation, enable efficient escape from the endosome and subsequent delivery of therapeutic cargo to the cytoplasm. The experimental protocols detailed in this guide provide a robust framework for the formulation, characterization, and functional evaluation of this compound-based lipid nanoparticles. A thorough understanding and application of these methodologies are essential for the rational design and development of next-generation LNP-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Evaluation of New pH-Sensitive Amphiphilic Cationic Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding structure-activity relationships of pH-sensitive cationic lipids facilitates the rational identification of promising lipid nanoparticles for delivering siRNAs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Foundational Research on CL4H6 for Gene Silencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on CL4H6, a pH-sensitive cationic lipid integral to the development of lipid nanoparticles (LNPs) for siRNA-mediated gene silencing.

Introduction to this compound

This compound is a novel, pH-sensitive, and ionizable cationic lipid that has demonstrated significant promise in the delivery of small interfering RNA (siRNA) for therapeutic gene silencing.[1][2][3][4] Its unique chemical properties allow for the efficient encapsulation of nucleic acids and facilitate their release into the cytoplasm of target cells, a critical step for effective gene silencing.[2][5] Developed as a key component of lipid nanoparticles, this compound has shown world-class efficiency in gene silencing in hepatocytes and is noted for its biodegradability and high safety profile.[6][7]

Mechanism of Action: pH-Dependent Endosomal Escape

The efficacy of this compound-based LNPs in gene silencing is primarily attributed to their pH-sensitive nature, which enables efficient endosomal escape.[2][5][7]

-

Systemic Circulation (Physiological pH ~7.4): In the bloodstream, this compound remains electrostatically near-neutral.[2][6] This property is crucial for reducing toxicity and preventing non-specific interactions with serum proteins, thereby improving the circulation time and bioavailability of the LNP-siRNA complexes.[2][8]

-

Cellular Uptake and Endosomal Acidification: this compound-LNPs are taken up by target cells through endocytosis.[2][5] Once inside the cell, they are enclosed within endosomes, which undergo a natural process of acidification, with the internal pH dropping.[2]

-

Protonation and Membrane Destabilization: As the endosomal pH decreases, the tertiary amine groups on the this compound lipid become protonated, resulting in a positive charge.[2] This charge induces a fusogenic interaction between the LNP and the negatively charged endosomal membrane, leading to the destabilization of the endosomal membrane.[2]

-

Cytosolic Release of siRNA: The destabilization of the endosomal membrane facilitates the "endosomal escape" of the siRNA payload from the endosome into the cell's cytosol.[2][5][7]

-

RNA-Induced Silencing Complex (RISC) and Gene Silencing: Once in the cytosol, the siRNA is loaded into the RNA-Induced Silencing Complex (RISC).[2] The RISC-siRNA complex then binds to the complementary messenger RNA (mRNA) of the target gene, leading to its cleavage and subsequent degradation. This process effectively silences the expression of the target gene.[2]

Quantitative Data

The following tables summarize key quantitative data from foundational studies on this compound for gene silencing.

Table 1: In Vivo Gene Silencing Efficacy

| Target Gene | Animal Model | 50% Effective Dose (ED50) | Reference |

|---|

| Factor VII (FVII) | Mouse | 0.0025 mg/kg |[2][3][7][9][10] |

Table 2: Physicochemical Properties of this compound-LNPs for MRTF-B Silencing

| Formulation | Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | siRNA Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|---|

| LNP (non-targeted) | - | - | - | 92.5 ± 0.7 | [11][12] |

| LNP+cY (targeted) | 211.2 ± 1.9 | +6.9 ± 0.2 | 0.11 ± 0.02 | 99.3 ± 0.1 |[11][12] |

Table 3: In Vitro Gene Silencing of MRTF-B in Human Conjunctival Fibroblasts

| siRNA Concentration (nM) | LNP without cY (% Silencing) | LNP with cY (% Silencing) | Reference |

|---|---|---|---|

| 25 | 55.8 | 56.5 | [11] |

| 50 | 77.7 | 62.1 | [11][12] |

| 100 | 80.2 | 81.5 |[11][12] |

Table 4: Safety Profile of this compound-LNPs

| Parameter | Observation | Reference |

|---|---|---|

| Cytotoxicity (in vitro) | Non-cytotoxic at 50 nM siRNA concentration in human conjunctival fibroblasts. | [11][12] |

| Hepatotoxicity (in vivo) | No significant hepatotoxicity observed at doses ~3,000-fold higher than the ED50 for gene silencing. | [6] |

| Biodegradability | this compound is rapidly degraded and eliminated after siRNA delivery. |[6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols based on published studies.

This protocol describes the preparation of this compound-LNPs using a microfluidic mixing method.

Protocol:

-

Prepare Lipid Stock Solution: Dissolve this compound, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and the PEGylated lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k) in ethanol at a specified molar ratio (e.g., 50:50:1).[11]

-

Prepare siRNA Solution: Dissolve the siRNA targeting the gene of interest in a low pH buffer, such as sodium acetate (B1210297) buffer.

-

Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the aqueous siRNA solution at a defined flow rate ratio.

-

Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and neutralize the solution.

-

Concentration: Concentrate the LNP suspension to the desired final concentration using a centrifugal filtration device.

-

Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm syringe filter and store at 4°C.[13]

Physicochemical characterization is essential to ensure the quality and consistency of LNP formulations.

Protocol:

-

Size and Polydispersity Index (PDI): Determine the particle size and PDI using Dynamic Light Scattering (DLS).[11]

-

Zeta Potential: Measure the surface charge of the LNPs using Laser Doppler Anemometry.[11]

-

Encapsulation Efficiency: Quantify the amount of siRNA encapsulated within the LNPs using a nucleic acid quantification assay, such as the RiboGreen assay, after separating free siRNA from the LNPs.[11] The efficiency is calculated as: ((Total siRNA - Free siRNA) / Total siRNA) * 100%.

-

Morphology: Visualize the shape and morphology of the LNPs using Transmission Electron Microscopy (TEM).[11]

This protocol outlines the steps to assess the gene-silencing efficacy of this compound-LNPs in a cell culture model.

Protocol:

-

Cell Seeding: Plate the target cells (e.g., human conjunctival fibroblasts) in a multi-well plate and allow them to adhere overnight.[11]

-

LNP Treatment: Treat the cells with fresh culture medium containing various concentrations of the this compound-siRNA LNPs (e.g., 25, 50, 100 nM).[11] Include appropriate controls, such as untreated cells and cells treated with LNPs containing a non-targeting or irrelevant siRNA (IRR siRNA).[11]

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 to 72 hours) to allow for LNP uptake, endosomal escape, and target mRNA degradation.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the expression level of the target mRNA.[11] Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the percentage of gene silencing for each treatment group relative to the control group.

Applications and Future Directions

Foundational research has positioned this compound as a versatile and potent lipid for siRNA delivery across various therapeutic areas.

-

Fibrotic Diseases: this compound-LNPs have been shown to effectively deliver siRNA targeting the MRTF/SRF pathway to prevent conjunctival fibrosis, suggesting potential applications in other fibrotic conditions.[2][11]

-

Cancer Immunotherapy: By delivering siRNA to silence genes like STAT3 and HIF-1α in tumor-associated macrophages (TAMs), this compound-LNPs can modulate the tumor microenvironment and enhance anti-tumor immune responses.[1][2]

-

Hepatic Disorders: The high efficiency of gene silencing in hepatocytes makes this compound-LNPs a strong candidate for treating liver-related genetic disorders.[6]

-

Genome Editing: Beyond siRNA, this compound-based LNPs are also being explored for the delivery of CRISPR-Cas9 ribonucleoproteins (RNPs) for in vivo gene editing applications.[14]

The continued development and optimization of this compound and other pH-sensitive cationic lipids are expected to broaden the therapeutic applications of RNA-based medicines, offering new possibilities for treating a wide range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound|Cas# 2256087-35-9 [glpbio.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Nucleic Acid Delivery System Based on the Development of Unique Functional Lipids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]

- 7. Understanding structure-activity relationships of pH-sensitive cationic lipids facilitates the rational identification of promising lipid nanoparticles for delivering siRNAs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Delivery Technologies for mRNA Vaccines | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. nanomedicines.ca [nanomedicines.ca]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Novel PEGylated Lipid Nanoparticles Have a High Encapsulation Efficiency and Effectively Deliver MRTF-B siRNA in Conjunctival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of lyophilized mRNA-LNPs with high stability and transfection efficiency in specific cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Engineering branched ionizable lipid for hepatic delivery of clustered regularly interspaced short palindromic repeat-Cas9 ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]

CL4H6 Lipid Nanoparticles: An In-depth Technical Guide for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL4H6 is a pH-sensitive, ionizable cationic lipid that has emerged as a key component in the development of lipid nanoparticles (LNPs) for targeted drug delivery, particularly for nucleic acid-based therapeutics like small interfering RNA (siRNA).[1][2] Its unique chemical structure allows for efficient encapsulation of negatively charged cargo and facilitates endosomal escape, a critical step for the cytosolic delivery of therapeutic agents.[3] This guide provides a comprehensive technical overview of this compound-based LNPs, including their formulation, characterization, and application in targeted drug delivery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

Core Concepts: Structure and Mechanism of Action

This compound-based LNPs are typically composed of four main components: the ionizable cationic lipid (this compound), a helper lipid (such as DOPE or DSPC), cholesterol, and a PEGylated lipid (like DMG-PEG2k).[4][5] The molar ratio of these components is a critical parameter that influences the physicochemical properties and biological activity of the nanoparticles.[3]

The mechanism of action of this compound LNPs is intrinsically linked to their pH-sensitive nature.[1] At the acidic pH of the formulation buffer (around pH 4), the this compound lipid is positively charged, which facilitates the electrostatic interaction and encapsulation of negatively charged siRNA.[6] Upon intravenous administration, the LNPs circulate in the bloodstream at a physiological pH of 7.4. In this neutral environment, the this compound lipid is largely neutral, which is believed to reduce non-specific interactions with blood components and non-target cells.[7]

Once the LNPs are taken up by target cells via endocytosis, they are trafficked into endosomes. The endosomal compartment has a lower internal pH (around 5.5-6.5).[7] This acidic environment protonates the this compound lipid, leading to a positive charge. This charge switch is hypothesized to disrupt the endosomal membrane through interactions with the anionic lipids of the endosomal membrane, facilitating the release of the siRNA cargo into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) and exert its therapeutic effect.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound-based LNPs in various studies.

Table 1: Physicochemical Properties of this compound LNPs

| Formulation Composition (molar ratio) | Targeting Ligand | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |

| This compound:DOPE:DMG-mPEG2k (50:50:1) | None | - | - | - | [4] |

| This compound:DOPE:DMG-mPEG2k (50:50:1) | cY peptide | 211.2 ± 1.9 | +6.9 ± 0.2 | 0.11 ± 0.02 | [4] |

Table 2: In Vitro Performance of this compound LNPs for siRNA Delivery

| Formulation | siRNA Cargo | siRNA Concentration (nM) | Encapsulation Efficiency (%) | Gene Silencing Efficiency (%) | Cell Type | Reference |

| Non-targeted this compound LNP | MRTF-B siRNA | 25 | 92.5 ± 0.7 | 55.8 | Human Conjunctival Fibroblasts | [4] |

| Non-targeted this compound LNP | MRTF-B siRNA | 50 | 92.5 ± 0.7 | 77.7 | Human Conjunctival Fibroblasts | [4] |

| Non-targeted this compound LNP | MRTF-B siRNA | 100 | 92.5 ± 0.7 | 80.2 | Human Conjunctival Fibroblasts | [4] |

| Targeted (cY) this compound LNP | MRTF-B siRNA | 25 | 99.3 ± 0.1 | 56.5 | Human Conjunctival Fibroblasts | [4] |

| Targeted (cY) this compound LNP | MRTF-B siRNA | 50 | 99.3 ± 0.1 | 62.1 | Human Conjunctival Fibroblasts | [4] |

| Targeted (cY) this compound LNP | MRTF-B siRNA | 100 | 99.3 ± 0.1 | 81.5 | Human Conjunctival Fibroblasts | [4] |

Table 3: In Vivo Efficacy of this compound LNPs

| LNP Formulation | siRNA Target | Animal Model | Outcome | Reference |

| This compound LNPs | Factor VII | Mice | Decrease in hepatic Factor VII levels | [2] |

| This compound LNPs | Stat3 and Hif-1α | OS-RC-2 renal cancer mouse xenograft | Increased M1 macrophages in tumor microenvironment, decreased tumor volume | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound LNPs using Microfluidics

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, a common and reproducible method for nanoparticle synthesis.[8]

Materials:

-

This compound lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)

-

Cholesterol

-

siRNA

-

Ethanol (B145695) (anhydrous)

-

Acetate (B1210297) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

Procedure:

-

Prepare the Lipid-Ethanol Solution:

-

Prepare the siRNA-Aqueous Solution:

-

Dissolve the siRNA in acetate buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

-

Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.[9]

-

Set the total flow rate (TFR), for example, at 2 mL/min.[10]

-

Initiate the flow to mix the two solutions rapidly within the microfluidic chip. This rapid mixing leads to a change in solvent polarity, triggering the self-assembly of the lipids and the encapsulation of the siRNA.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the formation of stable nanoparticles and for preparing them for in vivo applications.

-

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Zeta Potential (Dynamic Light Scattering - DLS):

-

Instrumentation: A Zetasizer or similar DLS instrument.

-

Sample Preparation: Dilute the LNP suspension in PBS (pH 7.4). The dilution factor should be optimized to achieve a suitable count rate (typically between 150-250 kcounts per second).[7]

-

Measurement:

-

Equilibrate the instrument to the desired temperature (e.g., 25°C).

-

Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[11]

-

2. Morphology (Transmission Electron Microscopy - TEM):

-

Sample Preparation:

-

Place a drop of the diluted LNP suspension onto a carbon-coated copper grid.

-

Allow the sample to adsorb for a few minutes.

-

Blot off the excess liquid with filter paper.

-

(Optional) Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid to enhance contrast.

-

-

Imaging:

-

Image the dried grid using a transmission electron microscope at an appropriate magnification. The resulting images will reveal the morphology and size distribution of the nanoparticles.

-

3. siRNA Encapsulation Efficiency:

-

Assay: RiboGreen assay is a common method to quantify the amount of encapsulated siRNA.[4]

-

Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated siRNA can be determined.

-

Procedure:

-

Prepare a standard curve of the siRNA.

-

Measure the fluorescence of the intact LNP suspension (representing unencapsulated siRNA).

-

Add a detergent to a separate aliquot of the LNP suspension to lyse the nanoparticles and release the encapsulated siRNA.

-

Measure the fluorescence of the lysed LNP suspension (representing total siRNA).

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

-

Mandatory Visualizations

Signaling Pathway

Caption: MRTF-B/SRF signaling pathway and the point of intervention by MRTF-B siRNA.

Experimental Workflow

Caption: A typical experimental workflow for the development and evaluation of this compound LNPs.

Conclusion

This compound-based lipid nanoparticles represent a promising platform for the targeted delivery of nucleic acid therapeutics. Their pH-sensitive nature is a key design feature that enables efficient encapsulation and intracellular delivery. The optimization of formulation parameters, including lipid composition and molar ratios, is crucial for achieving desired physicochemical properties and biological activity. The use of microfluidic synthesis methods allows for the reproducible production of well-defined nanoparticles. As research in this area continues, a deeper understanding of the structure-activity relationships of this compound and other ionizable lipids will undoubtedly lead to the development of even more potent and specific drug delivery systems for a wide range of therapeutic applications.

References

- 1. MRTF: Basic Biology and Role in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Monitoring the in vivo siRNA release from lipid nanoparticles based on the fluorescence resonance energy transfer principle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Early-Stage In-Vitro Efficacy of CL4H6

Introduction:

CL4H6 is a novel, pH-sensitive cationic lipid that has emerged as a critical component of lipid nanoparticles (LNPs) for the efficient delivery of nucleic acid-based therapeutics.[1] Developed by the Harashima group at Hokkaido University, this compound represents a third-generation pH-responsive ionizable lipid designed to overcome the challenge of endosomal escape, a crucial step for the cytosolic delivery of macromolecules like siRNA, mRNA, and CRISPR/Cas9 ribonucleoproteins (RNPs).[2][3][4] This technical guide provides a comprehensive overview of the early-stage in-vitro studies evaluating the efficacy of this compound-based delivery systems, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: pH-Dependent Endosomal Escape

The efficacy of this compound as a delivery vehicle is rooted in its pH-sensitive nature.[1] At physiological pH, this compound-LNPs maintain a near-neutral charge, which enhances their stability in circulation.[5] Upon cellular uptake via endocytosis, the LNPs are trafficked into endosomes.[3] As the endosome matures, its internal pH decreases. This acidic environment protonates the tertiary amine head group of this compound, leading to a positive charge.[3] The interaction between the now cationic this compound and the anionic lipids of the endosomal membrane is thought to destabilize the membrane, facilitating the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[3][6]

Quantitative In-Vitro Efficacy Data

The following table summarizes the key quantitative data from early-stage in-vitro studies on the efficacy of this compound-LNPs for gene silencing.

| Cell Line | Target Gene | siRNA Concentration | Gene Silencing Efficiency | Cytotoxicity | Reference |

| Human Conjunctival Fibroblasts | MRTF-B | 50 nM | ~62.1% - 77.7% | Non-cytotoxic at 50 nM | [7][8][9] |

| Human Conjunctival Fibroblasts | MRTF-B | 100 nM | ~80.2% - 81.5% | - | [7][8][9] |

| HeLa-dluc | Luciferase | 0.1 nM | Significant knockdown | - | [10] |

Note: The variability in silencing efficiency can be attributed to the presence or absence of a targeting peptide (cY), which did not significantly affect silencing but did increase encapsulation efficiency.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are synthesized protocols based on the available literature for the in-vitro evaluation of this compound-LNP efficacy.

Preparation of this compound-LNPs Encapsulating siRNA

This protocol outlines the microfluidic-based synthesis of siRNA-loaded this compound-LNPs.

Materials:

-

pH-sensitive cationic lipid: this compound

-

Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)[7][10]

-

Cholesterol

-

PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2K)

-

siRNA (target-specific and irrelevant control)

-

20 mM MES buffer (pH 6.0) or 10 mM Citrate (B86180) buffer (pH 3.0)[7][10]

-

Phosphate-buffered saline (PBS)

-

Microfluidic device (e.g., iLiNP)[10]

Procedure:

-

Lipid Solution Preparation: Prepare a lipid stock solution in ethanol. A common molar ratio is this compound:DSPC:Cholesterol:DMG-PEG 2K at 50:10:38.5:1.5.[10] Another described formulation uses this compound:DOPE:PEG-DMG at a 50:50:1 molar ratio.[7] The total lipid concentration is typically around 10-16 mM.[10][11]

-

siRNA Solution Preparation: Dissolve the siRNA in an aqueous buffer (e.g., 10 mM citrate buffer, pH 3.0).[10]

-

Microfluidic Mixing: Using a microfluidic device, rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[10][11]

-

Dialysis: Dialyze the resulting LNP suspension against MES buffer (pH 6.0) and subsequently against PBS to remove ethanol and non-encapsulated siRNA.[10]

-

Characterization: Measure the size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS). Determine the siRNA encapsulation efficiency using a Quant-iT RiboGreen assay.[7][10]

In-Vitro Gene Silencing Assay

This protocol describes the procedure for treating cultured cells with this compound-LNPs and assessing the subsequent gene knockdown.

Materials:

-

Human conjunctival fibroblasts (or other target cell line)

-

6-well plates

-

Complete cell culture media

-

This compound-LNP-siRNA (targeting gene of interest)

-

This compound-LNP-siRNA (irrelevant/scrambled control)

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Cell Seeding: Seed human conjunctival fibroblasts in 6-well plates at a density of 1 x 10^5 cells per well.[7]

-

Incubation: Incubate the cells for 24 hours to allow for attachment and growth to approximately 40% confluency.[7]

-

Transfection: Add the this compound-LNP-siRNA complexes to the cells in complete media at the desired final siRNA concentrations (e.g., 50 nM and 100 nM).[7] Include control wells with cells treated with LNPs containing an irrelevant siRNA sequence.

-

Incubation: Incubate the treated cells for 48 hours at 37°C.[7]

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a stable housekeeping gene.

-

Data Analysis: Calculate the percentage of gene silencing by comparing the target gene expression in cells treated with the target siRNA to those treated with the control siRNA.

Conclusion

The early-stage in-vitro data for this compound demonstrate its high potential as a key component in advanced LNP delivery systems. Formulations incorporating this compound effectively silence target genes in various cell lines with low associated cytotoxicity.[7][8][9] Its pH-sensitive mechanism allows for efficient endosomal escape, a critical bottleneck in nucleic acid delivery.[3] The provided protocols offer a foundational framework for researchers to further explore and optimize this compound-based LNPs for a wide range of therapeutic applications. Future in-vitro studies should aim to expand the range of cell types and target genes tested, as well as to perform more detailed dose-response and cytotoxicity analyses to fully characterize the therapeutic window of this promising delivery lipid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Echelon Biosciences [echelon-inc.com]

- 3. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering branched ionizable lipid for hepatic delivery of clustered regularly interspaced short palindromic repeat-Cas9 ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Novel PEGylated Lipid Nanoparticles Have a High Encapsulation Efficiency and Effectively Deliver MRTF-B siRNA in Conjunctival Fibroblasts [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 10. Three-dimensional, symmetrically assembled microfluidic device for lipid nanoparticle production - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08826A [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to CL4H6 (CAS: 2256087-35-9): An Ionizable Cationic Lipid for Advanced siRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL4H6 is a novel, pH-sensitive ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the targeted delivery of small interfering RNA (siRNA). With a CAS number of 2256087-35-9, this compound has demonstrated significant potential in preclinical studies for gene silencing applications, particularly in hepatocytes and tumor-associated macrophages. Its unique chemical properties, including an apparent pKa of 6.35, facilitate efficient encapsulation of siRNA and promote endosomal escape, leading to potent gene knockdown in vivo. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, detailed experimental protocols for its use in LNP formulation and in vivo studies, and a summary of its biological activity and therapeutic potential.

Chemical and Physical Properties

This compound, chemically known as 7-(4-(dipropylamino)butyl)-7-hydroxytridecane-1,13-diyl dioleate, is a key lipid component for siRNA delivery systems.[1][2] Its structure and properties are optimized for in vivo applications, offering biodegradability and a favorable safety profile.[3][4]

| Property | Value | Reference |

| CAS Number | 2256087-35-9 | [5][6][7] |

| Molecular Formula | C₅₉H₁₁₃NO₅ | [2][5][7] |

| Molecular Weight | 916.5 g/mol | [5][7][8] |

| Formal Name | 9-octadecenoic acid, 1,1′-[7-[4-(dipropylamino)butyl]-7-hydroxy-1,13-tridecanediyl] ester | [1][5] |

| IUPAC Name | [7-[4-(dipropylamino)butyl]-7-hydroxy-13-[(Z)-octadec-9-enoyl]oxytridecyl] (Z)-octadec-9-enoate | [8] |

| Appearance | Viscous Liquid; Colorless to light yellow | [9] |

| Purity | ≥95% | [5][7] |

| Apparent pKa | 6.35 | [5][6] |

| Solubility | Soluble in DMSO and Ethanol (B145695) | [5] |

| Storage | -20°C for long-term storage (months to years) | [2][9] |

Mechanism of Action: pH-Sensitive siRNA Delivery

This compound-based LNPs utilize a pH-sensitive mechanism for intracellular siRNA delivery. At physiological pH (around 7.4), the this compound lipid is largely neutral, which minimizes non-specific interactions and reduces toxicity.[2] Upon endocytosis into the cell, the LNPs are trafficked into endosomes. As the endosome matures, its internal pH drops, leading to the protonation of the tertiary amine in the this compound headgroup. This charge reversal is believed to disrupt the endosomal membrane, facilitating the release of the encapsulated siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Figure 1: Proposed mechanism of this compound-LNP mediated siRNA delivery.

Experimental Protocols

Formulation of this compound-based Lipid Nanoparticles (LNPs)

A common method for preparing this compound-LNPs involves mixing the lipid components in an organic solvent and then rapidly mixing with an aqueous solution containing the siRNA.

Materials:

-

This compound in ethanol

-

Helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), Cholesterol

-

PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

siRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Ethanol

-

Dialysis membrane (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Protocol (Microfluidic Mixing):

-

Prepare a lipid stock solution in ethanol containing this compound, DOPE, Cholesterol, and DMG-PEG 2000 at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare an aqueous solution of siRNA in a low pH buffer (e.g., 25 mM citrate buffer, pH 4.0).

-

Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous).

-

The resulting LNP suspension is then dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated siRNA.

-

The final LNP formulation should be characterized for size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency (e.g., using RiboGreen assay).

Figure 2: Workflow for the preparation of this compound-LNPs.

In Vivo Gene Silencing Studies in Mice

This compound-LNPs have been effectively used for gene silencing in various mouse models.

Animal Model:

-

C57BL/6 mice or specific tumor xenograft models (e.g., OS-RC-2 renal cancer mouse xenograft model).[5]

Protocol:

-

Administer the this compound-LNP encapsulating the target siRNA (e.g., Factor VII, STAT3, HIF-1α) to mice via intravenous (IV) injection.

-

Include control groups receiving LNPs with a non-targeting (scrambled) siRNA and a vehicle control (e.g., PBS).

-

At a predetermined time point post-injection (e.g., 24, 48, or 72 hours), euthanize the animals and collect relevant tissues (e.g., liver, tumors).

-

Analyze the target gene expression at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using methods such as Western blotting or ELISA.

-

For tumor models, monitor tumor volume over time.

Biological Activity and Applications

This compound-based LNPs have demonstrated potent and selective gene silencing activity in vivo.

Hepatic Gene Silencing

-

LNPs containing this compound and encapsulating siRNA targeting Factor VII mRNA have been shown to significantly decrease hepatic levels of Factor VII in mice.[5] This highlights the potential of this compound for treating liver-related disorders. A 50% effective dose (ED50) for Factor VII knockdown has been reported to be as low as 0.0025 mg/kg.[3][4]

Cancer Immunotherapy

-

In a renal cancer mouse xenograft model (OS-RC-2), this compound-LNPs were shown to selectively accumulate in tumor-associated macrophages (TAMs) over other cell types within the tumor microenvironment.[5]

-

Delivery of siRNAs targeting STAT3 and HIF-1α using this compound-LNPs led to an increase in the pro-inflammatory M1 macrophage phenotype within the tumor, a decrease in tumor volume, and a reversal of the pro-tumorous functions of TAMs.[5][9]

Figure 3: this compound-LNP mediated reprogramming of TAMs for cancer therapy.

Ocular Applications

-

Novel cationic targeted this compound-LNPs have been investigated for their efficiency in silencing Myocardin-Related Transcription Factor B (MRTF-B) in human conjunctival fibroblasts.[2] This approach shows promise for preventing conjunctival fibrosis after glaucoma filtration surgery.[2][10]

Conclusion

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Understanding structure-activity relationships of pH-sensitive cationic lipids facilitates the rational identification of promising lipid nanoparticles for delivering siRNAs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound, 2256087-35-9 | BroadPharm [broadpharm.com]

- 7. This compound - Cayman Chemical [bioscience.co.uk]

- 8. [7-[4-(dipropylamino)butyl]-7-hydroxy-13-[(Z)-octadec-9-enoyl]oxytridecyl] (Z)-octadec-9-enoate | C59H113NO5 | CID 146593563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

Physical and chemical properties of CL4H6 lipid.

It appears there may be a misunderstanding regarding the chemical formula "CL4H6 lipid." The formula C4H6Cl4 does not correspond to a known lipid. Lipids are a broad group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins (such as vitamins A, D, E, and K), monoglycerides, diglycerides, triglycerides, and phospholipids. These molecules are characterized by long hydrocarbon chains, which are not represented by the formula C4H6Cl4.

The formula C4H6Cl4 more accurately describes isomers of tetrachlorobutane, which is a halogenated hydrocarbon.

To provide you with the detailed technical guide you requested, please clarify the correct name or structure of the lipid you are interested in. For example, you might be thinking of a lipid that has been chlorinated, in which case the specific name of the lipid would be required.

Once the correct compound is identified, I can proceed with a thorough search for its physical and chemical properties, relevant experimental protocols, and any associated signaling pathways, and present this information in the detailed format you have outlined, including data tables and Graphviz diagrams.

An In-depth Technical Guide on the Role of CL4H6 in the Stability of Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the ionizable cationic lipid CL4H6 in the formulation and stability of lipid nanoparticles (LNPs). It is intended for an audience with a professional background in drug development, biochemistry, and pharmaceutical sciences. This document details the physicochemical properties of this compound, its function in maintaining LNP integrity, and its contribution to the effective delivery of nucleic acid payloads.

Introduction to this compound

This compound is an ionizable cationic amino lipid that has been utilized in the development of lipid nanoparticles for the delivery of therapeutic nucleic acids, such as small interfering RNA (siRNA).[1][2] As an ionizable lipid, this compound is a critical component that governs both the structural stability of the nanoparticle and its biological function.[3][4] Its chemical structure features a tertiary amine head group that is pH-sensitive, and hydrophobic tails that anchor it within the lipid core of the nanoparticle.[2][5]

The key characteristic of ionizable lipids like this compound is their pH-dependent charge.[4][6] this compound has an apparent pKa of 6.35.[1][2] This property is fundamental to its function:

-

During Formulation: At an acidic pH (typically pH 4-5), below its pKa, the amine group of this compound becomes protonated, acquiring a positive charge.[6][7] This positive charge facilitates the electrostatic interaction and complexation with the negatively charged phosphate (B84403) backbone of nucleic acids (like siRNA or mRNA), enabling high encapsulation efficiency within the LNP core.[6]

-

During Circulation: After formulation and buffer exchange to a physiological pH of ~7.4, the this compound head group becomes deprotonated and is predominantly neutral.[4] This near-neutral surface charge is crucial for LNP stability in the bloodstream, as it reduces interactions with blood components and minimizes clearance by the immune system.[4]

-

After Cellular Uptake: Once the LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates this compound again, restoring its positive charge.[4][] This charge switch is believed to promote the disruption of the endosomal membrane, possibly through interaction with negatively charged lipids in the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.[4][]

Modern LNPs are complex, multi-component systems.[5][9][10] A typical formulation includes not only the ionizable lipid but also helper lipids like phospholipids (B1166683) (e.g., DSPC) for structural integrity, cholesterol to enhance stability and facilitate membrane fusion, and a PEGylated lipid to provide a protective hydrophilic corona that extends circulation time.[3][4][10]

Quantitative Data on this compound-Based Lipid Nanoparticles

The physicochemical characteristics of LNPs are critical determinants of their stability and in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. The following table summarizes quantitative data from a study that utilized this compound in an LNP formulation for siRNA delivery.

| Parameter | Value | Significance in LNP Stability |

| Particle Size (Z-average) | 211.2 ± 1.9 nm | Affects biodistribution, cellular uptake, and clearance. Consistent size is crucial for reproducible performance. |

| Polydispersity Index (PDI) | 0.11 ± 0.02 | A measure of the heterogeneity of particle sizes. A PDI < 0.2 is generally considered acceptable for LNP formulations, indicating a monodisperse and stable system. |

| Zeta Potential | +6.9 ± 0.2 mV | Indicates the surface charge of the nanoparticle at a given pH. A slight positive charge can facilitate interaction with negatively charged cell membranes. |

| siRNA Encapsulation Efficiency | >92% (99.3 ± 0.1% with targeting peptide) | High encapsulation protects the nucleic acid payload from degradation and ensures efficient delivery. It is a key indicator of formulation success and stability. |

Table 1: Physicochemical properties of targeted LNPs formulated with this compound, DOPE, and DMG mPEG2k in a molar ratio of 50:50:1, loaded with MRTF-B siRNA. Data extracted from a study on conjunctival fibroblasts.[11]

The Role of this compound in LNP Stability

The stability of a lipid nanoparticle formulation is a multifaceted issue, encompassing physical stability (resistance to aggregation), chemical stability (prevention of lipid degradation and payload leakage), and biological stability (maintenance of therapeutic efficacy).

Physical Stability

The near-neutral charge of this compound at physiological pH is paramount for the colloidal stability of LNPs in circulation.[4] Highly positively charged particles tend to aggregate or be rapidly cleared from the bloodstream. By remaining neutral, this compound-containing LNPs can circulate for longer periods, increasing the likelihood of reaching their target tissue. The incorporation of cholesterol and helper lipids further stabilizes the particle structure.[12]

Chemical Stability and Payload Protection

The core of the LNP, formed by the hydrophobic tails of the lipids including this compound, provides a protective environment for the encapsulated nucleic acid.[13][14] This encapsulation shields the fragile RNA or DNA from enzymatic degradation by nucleases present in the bloodstream.[7] The efficiency of this encapsulation, driven by the initial electrostatic interaction between the protonated this compound and the nucleic acid at low pH, is a critical factor for the stability and ultimate potency of the nanomedicine.[6]

Stability Under Storage Conditions

The long-term stability of LNPs under various storage conditions (e.g., refrigerated, frozen, or lyophilized) is a critical consideration for their clinical and commercial viability.[15][16] Studies on similar LNP systems have shown that factors like storage temperature and pH can impact stability over time.[15][17] While specific long-term stability data for this compound formulations are not publicly available, general principles suggest that LNPs are most stable when stored at low temperatures (e.g., 2-8°C or -20°C).[15] Lyophilization (freeze-drying), often with the use of cryoprotectants like sucrose (B13894) or trehalose, is a common strategy to enhance long-term stability for many nanoparticle formulations.[15]

Experimental Protocols

Detailed, standardized protocols are essential for the reproducible formulation and characterization of LNPs. Below are representative methodologies for key experiments.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, a common and scalable method for producing uniform nanoparticles.

Objective: To prepare nucleic acid-loaded LNPs by rapid, controlled mixing of a lipid-in-ethanol solution with a nucleic acid-in-aqueous buffer solution.

Materials:

-

Ionizable lipid (e.g., this compound)

-

Helper lipid (e.g., DSPC or DOPE)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

200-proof Ethanol (B145695), RNase-free

-

Nucleic acid payload (siRNA or mRNA)

-

Aqueous buffer, pH 4.0 (e.g., 50 mM sodium citrate), RNase-free

-

Dialysis buffer, pH 7.4 (e.g., Phosphate-Buffered Saline - PBS), RNase-free

-

Microfluidic mixing system (e.g., NanoAssemblr) and cartridge

Procedure:

-

Prepare Lipid Stock Solution: Dissolve the ionizable lipid (this compound), helper lipid, cholesterol, and PEG-lipid in 200-proof ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[18] The total lipid concentration will depend on the desired final formulation. Ensure all lipids are fully dissolved.

-

Prepare Aqueous Phase: Dissolve the nucleic acid payload in the acidic aqueous buffer (pH 4.0) to the desired concentration.

-

Set up Microfluidic System: Prime the microfluidic device with ethanol and then with the aqueous buffer according to the manufacturer's instructions.[19]

-

Mixing: Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another. Set the flow rate ratio, typically 3:1 (aqueous:ethanol), and the total flow rate.[7]

-

Initiate Mixing: Start the pumps. The two streams will converge in the microfluidic cartridge, leading to rapid mixing, a change in solvent polarity, and the self-assembly of lipids around the nucleic acid to form LNPs.

-

Dialysis: Collect the resulting LNP solution. To remove the ethanol and raise the pH, dialyze the solution against a neutral buffer (e.g., PBS, pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.

-

Sterilization and Storage: Filter the final LNP solution through a 0.22 µm sterile filter. Store at 4°C for short-term use or at -20°C/-80°C for long-term storage.

Characterization of LNP Stability

Objective: To assess the key physicochemical parameters of the LNP formulation to ensure quality and stability.

A. Particle Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure:

-

Dilute a small aliquot of the LNP sample in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

-

Place the diluted sample in a cuvette and insert it into the DLS instrument (e.g., Malvern Zetasizer).

-

Equilibrate the sample to 25°C.

-

Perform the measurement. The instrument software will report the Z-average diameter (size) and the PDI.

-

For stability studies, repeat this measurement at various time points under different storage conditions.[17]

-

B. Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry.

-

Procedure:

-

Dilute the LNP sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

-

Load the sample into a specialized zeta potential cell.

-

Insert the cell into the instrument.

-

An electric field is applied, and the velocity of the particles is measured to calculate the zeta potential.

-

C. Encapsulation Efficiency (EE) Measurement:

-

Technique: RiboGreen® Assay (or similar nucleic acid quantification assay).

-

Procedure:

-

Measure Free Nucleic Acid: Dilute an aliquot of the LNP suspension in a buffer compatible with the assay. Add the RiboGreen® reagent, which fluoresces upon binding to nucleic acids. Measure the fluorescence (Fluorescence_free). This represents the unencapsulated nucleic acid.

-

Measure Total Nucleic Acid: To a separate aliquot of the LNP suspension, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the nanoparticles and release the encapsulated nucleic acid. Add the RiboGreen® reagent and measure the fluorescence (Fluorescence_total).

-

Calculate EE: Use the following formula: EE (%) = [(Fluorescence_total - Fluorescence_free) / Fluorescence_total] x 100.[15][17]

-

Visualizations

The following diagrams illustrate key concepts related to the function and analysis of this compound-containing lipid nanoparticles.

Caption: pH-dependent mechanism of this compound in LNP function.

References

- 1. This compound, 2256087-35-9 | BroadPharm [broadpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomol.com [biomol.com]

- 9. beckman.fr [beckman.fr]

- 10. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. susupport.com [susupport.com]

- 14. precigenome.com [precigenome.com]

- 15. dovepress.com [dovepress.com]

- 16. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]